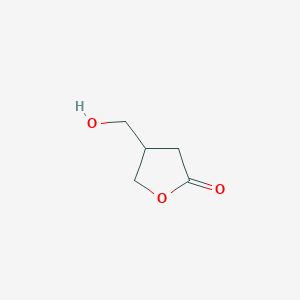

4-(hydroxymethyl)dihydrofuran-2(3H)-one

Vue d'ensemble

Description

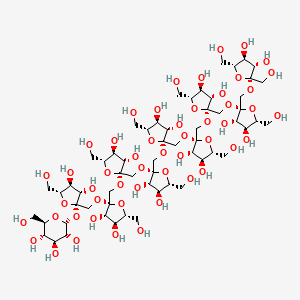

“4-(hydroxymethyl)dihydrofuran-2(3H)-one” is a chemical compound with the molecular formula C5H8O3 . It is also known by other names such as “4-(hydroxymethyl)oxolan-2-one”, “Dihydro-4-(hydroxymethyl)furan-2(3H)-one”, and "4-Hydroxymethyl-dihydro-furan-2-one" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a process for the asymmetric synthesis of ®-4-propyldihydrofuran-2(3H)-one, an intermediate used for the synthesis of the active ingredient Brivaracetam, has been described . Another study reported the degradation behavior of 11 model compounds including carbohydrates and furfural derivatives, within water and various pure organic solvents as reaction media .

Molecular Structure Analysis

The molecular structure of “4-(hydroxymethyl)dihydrofuran-2(3H)-one” contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(hydroxymethyl)dihydrofuran-2(3H)-one” include a molecular weight of 116.11 g/mol, a topological polar surface area of 46.5 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, and a complexity of 99.8 .

Applications De Recherche Scientifique

Xanthine Oxidase Activity

A derivative of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, specifically 3-(hydroxymethyl)-4-(methylamino)dihydrofuran-2(3H)-one, has been isolated from the leaves of Pithecellobium dulce. This compound demonstrated promising xanthine oxidase inhibitory activity, which is significant in the context of treating diseases like gout, where xanthine oxidase inhibitors are relevant (Wichaidit & Thongyoo, 2021).

Synthesis of Dihydrofuran-Annulated Coumarins

In chemical synthesis, 4-(hydroxymethyl)dihydrofuran-2(3H)-one is utilized in the preparation of novel 3,4-dihydrofuran-annulated coumarins. This is achieved via a combined Claisen rearrangement and intramolecular regioselective oxidative cyclization of 4-O-allyl coumarin intermediates (Jayaprakash & Chakravarthula, 2015).

Biomass-Derived Furanic Compound Reduction

4-(Hydroxymethyl)dihydrofuran-2(3H)-one is relevant in the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF). These reductions are critical in the transformation of these compounds into various useful products, including fuels and chemicals (Nakagawa, Tamura & Tomishige, 2013).

Stereoselective Synthesis

4-(Hydroxymethyl)dihydrofuran-2(3H)-one is also used in the stereoselective synthesis of chemical compounds. For example, it has been used in the formal total synthesis of (+)-Sch 642305, showcasing its importance in stereoselective chemical reactions (Chakraborty, Samanta & Kumar, 2009).

Electrocatalytic Hydrogenation

It plays a role in electrocatalytic hydrogenation studies, particularly in the hydrogenation of 5-hydroxymethylfurfural (HMF). This hydrogenation process is significant for the conversion of HMF into various valuable chemicals (Kwon, Birdja, Raoufmoghaddam & Koper, 2015).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

4-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQRPRXBBGDUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(hydroxymethyl)dihydrofuran-2(3H)-one | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

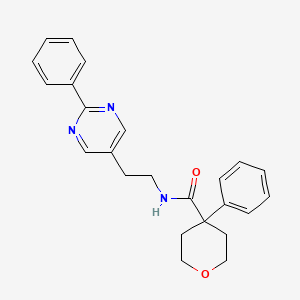

![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)

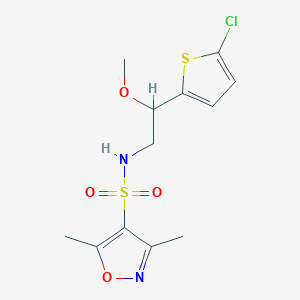

![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)

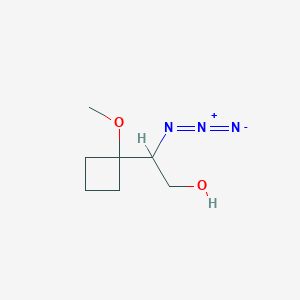

![(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2403517.png)